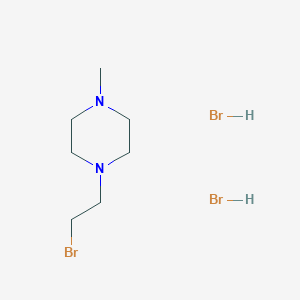![molecular formula C28H29N3O5 B2764558 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899916-18-8](/img/structure/B2764558.png)
3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: Preparation begins with 2-aminobenzamide. The compound undergoes cyclization in the presence of formic acid to yield 2,4-dihydroquinazolin-3(2H)-one.
Step 2: Nucleophilic substitution reaction is employed where benzyl bromide reacts with 2,4-dihydroquinazolin-3(2H)-one under basic conditions to give 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one.
Step 3: Condensation reaction occurs when 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one is treated with 2-(3,4-dimethoxyphenyl)ethylamine and propanoic acid anhydride, forming the target compound.
Industrial Production Methods:
Industrial methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent use to enhance yield and purity while ensuring safety and cost-effectiveness. Catalysts may also be employed to accelerate reactions.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: May be oxidized using oxidizing agents like potassium permanganate, potentially forming quinazoline derivatives.
Reduction: Reduction with agents like lithium aluminium hydride could convert the quinazolinone ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings can occur, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, ambient temperature.
Reduction: Lithium aluminium hydride, tetrahydrofuran, reflux.
Substitution: Various halides (e.g., bromobenzene), strong bases (e.g., sodium hydride).
Major Products Formed:
Oxidation may yield quinazoline derivatives.
Reduction may produce less oxidized quinazolinone forms.
Substitution reactions might introduce new functional groups onto the aromatic ring, leading to derivatives with varied properties.
科学的研究の応用
Chemistry: It is used as an intermediate in synthesizing more complex organic molecules, aiding the development of new materials and compounds.
Biology: Its structural features allow it to act as a probe in biochemical assays, aiding the study of enzyme activities and interactions.
Medicine: Potential pharmaceutical applications due to its ability to interact with specific biological targets, contributing to drug discovery and development.
Industry: Utilized in manufacturing specialized chemicals, polymers, and materials with specific properties.
作用機序
The compound exerts its effects through a mechanism involving the interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core structure allows it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. Its benzyl and dimethoxyphenyl groups may enhance binding affinity and specificity.
類似化合物との比較
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide: Lacks the dimethoxyphenyl group, offering different binding properties.
N-(2-(3,4-Dimethoxyphenyl)ethyl)propanamide: Lacks the quinazolinone core, affecting its biological activity and applications.
Quinazoline derivatives: Share the quinazolinone core but vary in substituents, influencing their chemical and biological properties.
Uniqueness:
The unique combination of quinazolinone, benzyl, and dimethoxyphenyl groups in 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide grants it distinctive chemical reactivity and biological activity, setting it apart from other compounds in its class.
特性
CAS番号 |
899916-18-8 |
|---|---|
分子式 |
C28H29N3O5 |
分子量 |
487.556 |
IUPAC名 |
3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |
InChIキー |
SPVCNUIOZNWGSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2764477.png)
![4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2764478.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)
![1-(3,5-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrazin-2-one](/img/structure/B2764482.png)




![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)

![(2E)-2-methyl-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide](/img/structure/B2764494.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)

